![molecular formula C7H13FN2 B14909281 5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
5-Fluoro-2,7-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,7-diazaspiro[3.5]nonane is a chemical compound that belongs to the class of spiro compounds. It is characterized by a unique spirocyclic structure, which includes a fluorine atom and two nitrogen atoms within a nonane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,7-diazaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a fluorinated ketone can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-Fluoro-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as a ligand for sigma receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for sigma receptors, which are involved in various biological processes. The compound can modulate the activity of these receptors, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Lacks the fluorine atom but shares the spirocyclic structure.
7-Benzyl-2,7-diazaspiro[3.5]nonane: Contains a benzyl group instead of a fluorine atom.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid: Features a carboxylic acid group.
Uniqueness
5-Fluoro-2,7-diazaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C7H13FN2 |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
5-fluoro-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13FN2/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9-10H,1-5H2 |
Clé InChI |
NGEHSBYZBMVDGG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C12CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


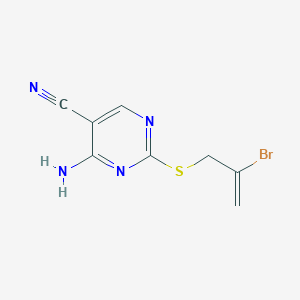
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
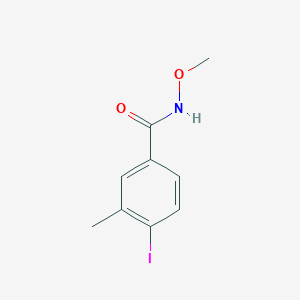

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)
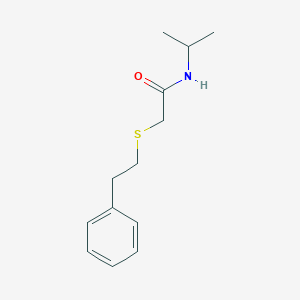

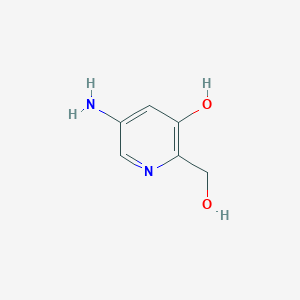

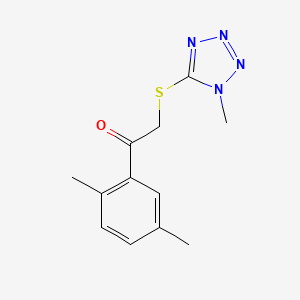
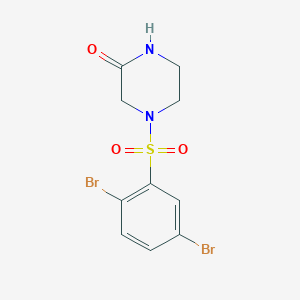
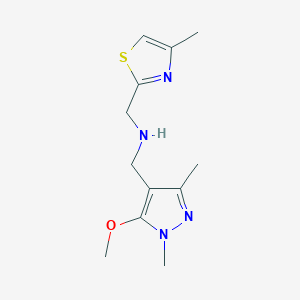
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

